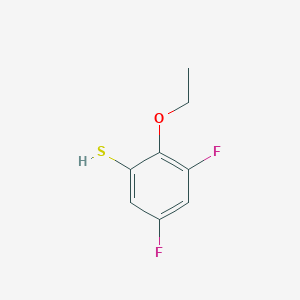

2-Ethoxy-3,5-difluorobenzenethiol

Beschreibung

2-Ethoxy-3,5-difluorobenzenethiol (CAS: N/A; molecular formula: C₈H₈F₂OS) is a fluorinated aromatic thiol derivative characterized by an ethoxy group at the 2-position and fluorine atoms at the 3- and 5-positions on the benzene ring. The compound’s structural features—specifically the electron-withdrawing fluorine atoms and the electron-donating ethoxy group—impart unique electronic and steric properties, making it valuable in pharmaceutical intermediates, agrochemicals, and materials science (e.g., as a ligand or building block for functional polymers) .

For instance, thiol derivatives are pivotal in nucleophilic substitution reactions, metal coordination, and polymerization processes. The fluorine substituents enhance thermal stability and lipophilicity, while the ethoxy group modulates solubility and steric bulk .

Eigenschaften

IUPAC Name |

2-ethoxy-3,5-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2OS/c1-2-11-8-6(10)3-5(9)4-7(8)12/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREFOVVJSWQFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-difluorobenzenethiol typically involves the introduction of the thiol group onto a fluorinated aromatic precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated aromatic compound is treated with a thiol reagent under basic conditions. For example, 2-ethoxy-3,5-difluoronitrobenzene can be reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 2-Ethoxy-3,5-difluorobenzenethiol .

Industrial Production Methods

Industrial production of 2-Ethoxy-3,5-difluorobenzenethiol may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3,5-difluorobenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction of the thiol group can yield the corresponding thiolate anion.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are commonly employed.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Thiolate anions (R-S^-).

Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3,5-difluorobenzenethiol depends on its specific application. In chemical reactions, the thiol group can act as a nucleophile, participating in substitution and addition reactions. The presence of fluorine atoms can influence the compound’s reactivity by altering the electron density on the aromatic ring, making it more or less reactive towards electrophiles .

In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

To contextualize 2-ethoxy-3,5-difluorobenzenethiol, we compare its properties and synthesis with three analogs:

2.1. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone

- Structure : Features a 3,5-difluorobenzyloxy group and an acetyl substituent.

- Key Differences: Functional Groups: Lacks the thiol (-SH) and ethoxy groups present in the target compound. Crystal Packing: Single-crystal X-ray data reveals a dihedral angle of 70.43° between aromatic rings, suggesting significant steric hindrance, which may contrast with the planar orientation of 2-ethoxy-3,5-difluorobenzenethiol due to hydrogen bonding via the thiol group . Reactivity: The acetyl group facilitates keto-enol tautomerism, absent in the thiol derivative.

2.2. 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide

- Structure : Contains an ethoxy group and a cyclobutenedione core.

- Key Differences :

- Electron Density : The cyclobutenedione ring introduces strong electron-withdrawing effects, contrasting with the balanced electronic profile of 2-ethoxy-3,5-difluorobenzenethiol.

- Spectroscopic Data : IR-LD spectroscopy and ab initio calculations reveal distinct C=O stretching modes (1700–1750 cm⁻¹) absent in the thiol derivative, which instead exhibits S-H stretches (~2550 cm⁻¹) .

- Synthesis : Prepared via Williamson ether synthesis (similar to ethoxy group introduction in the target compound) but requires additional steps for cyclobutenedione formation .

2.3. 3,5-Difluorobenzenethiol

- Structure : Lacks the ethoxy group but retains the thiol and fluorine substituents.

- Key Differences: Solubility: The absence of the ethoxy group reduces solubility in polar solvents (e.g., ethanol or DMSO). Acidity: Thiol acidity (pKa ~6–8) is modulated by fluorine’s electron-withdrawing effects, whereas the ethoxy group in the target compound may slightly increase pKa due to electron donation.

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The ethoxy group in 2-ethoxy-3,5-difluorobenzenethiol donates electron density, counteracting fluorine’s electron withdrawal. This balance enhances stability in cross-coupling reactions compared to non-ethoxy analogs .

- Steric Considerations : The 3,5-difluoro substitution minimizes steric clash, allowing efficient thiol participation in metal coordination (e.g., Pd catalysts) .

- Synthetic Challenges : Thiol group oxidation necessitates inert conditions, contrasting with the air-stable ethoxy or acetyl derivatives .

Biologische Aktivität

2-Ethoxy-3,5-difluorobenzenethiol is an organic compound with the molecular formula C8H8F2OS, classified as a thiophenol. Its structure features a thiol group (-SH) attached to a benzene ring that also contains two fluorine atoms and an ethoxy group (-OCH2CH3). This unique substitution pattern influences its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.

Structure and Composition

- Molecular Formula: C8H8F2OS

- Molecular Weight: 194.22 g/mol

- Functional Groups: Thiol, Ethoxy, Fluorine

Synthesis

The synthesis of 2-Ethoxy-3,5-difluorobenzenethiol typically involves nucleophilic aromatic substitution (S_NAr) reactions. For example, 2-ethoxy-3,5-difluoronitrobenzene can be reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound. This method is essential for producing the compound efficiently for research and industrial applications.

The biological activity of 2-Ethoxy-3,5-difluorobenzenethiol is primarily attributed to its thiol group, which can act as a nucleophile in biochemical reactions. The presence of fluorine atoms enhances the compound's binding affinity to biological targets, such as enzymes and receptors, potentially influencing metabolic pathways and enzyme-substrate interactions.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that fluorinated thiophenols can inhibit specific enzymes by altering their active sites through strong hydrogen bonding and van der Waals interactions. A study demonstrated that 2-Ethoxy-3,5-difluorobenzenethiol exhibited significant inhibitory effects on certain cytochrome P450 enzymes, which are crucial in drug metabolism.

- Antioxidant Activity : In vitro studies indicated that this compound possesses antioxidant properties due to its ability to donate electrons and neutralize free radicals. The antioxidant capacity was measured using DPPH radical scavenging assays, revealing that it effectively reduced oxidative stress in cellular models.

- Cytotoxicity Assessments : Cytotoxicity assays conducted on various cancer cell lines showed that 2-Ethoxy-3,5-difluorobenzenethiol induced apoptosis in a dose-dependent manner. The compound's mechanism involved the generation of reactive oxygen species (ROS), leading to cell death.

Comparative Biological Activity

The biological activity of 2-Ethoxy-3,5-difluorobenzenethiol can be compared with similar compounds to highlight its unique properties:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Ethoxy-3,5-difluorobenzenethiol | 25 | Enzyme inhibition, ROS generation |

| 2-Ethoxy-4,6-difluorobenzenethiol | 30 | Enzyme inhibition |

| 2-Methoxy-3,5-difluorobenzenethiol | 40 | Antioxidant properties |

Medicinal Chemistry

The compound is used as a building block for synthesizing more complex fluorinated analogs of biologically active molecules. Its enhanced metabolic stability due to fluorination makes it an attractive candidate for drug development.

Material Science

In industrial applications, 2-Ethoxy-3,5-difluorobenzenethiol is utilized in the production of specialty chemicals and agrochemicals. Its unique chemical properties allow for the development of materials with improved resistance to degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.